molecular formula C14H14N2O3S2 B12063276 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile

2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile

Cat. No.: B12063276
M. Wt: 322.4 g/mol
InChI Key: FHKYAFZMRTZBIG-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, an ethylsulfonyl group, a methoxyphenyl group, and a carbonitrile group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalysts, and other process engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals, materials, or as a catalyst.

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile: Lacks the ethylsulfonyl group.

    2-Amino-5-(methylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile: Contains a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

The presence of the ethylsulfonyl group in 2-Amino-5-(ethylsulfonyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile may confer unique chemical and biological properties, such as increased solubility, reactivity, or specific interactions with biological targets.

Properties

Molecular Formula

C14H14N2O3S2

Molecular Weight

322.4 g/mol

IUPAC Name

2-amino-5-ethylsulfonyl-4-(4-methoxyphenyl)thiophene-3-carbonitrile

InChI

InChI=1S/C14H14N2O3S2/c1-3-21(17,18)14-12(11(8-15)13(16)20-14)9-4-6-10(19-2)7-5-9/h4-7H,3,16H2,1-2H3

InChI Key

FHKYAFZMRTZBIG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)OC

Origin of Product

United States

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